1-Bromo-2,4,5-trifluorobenzene

Catalog No.
S661950
CAS No.
327-52-6
M.F
C6H2BrF3
M. Wt
210.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,4,5-trifluorobenzene

CAS Number

327-52-6

Product Name

1-Bromo-2,4,5-trifluorobenzene

IUPAC Name

1-bromo-2,4,5-trifluorobenzene

Molecular Formula

C6H2BrF3

Molecular Weight

210.98 g/mol

InChI

InChI=1S/C6H2BrF3/c7-3-1-5(9)6(10)2-4(3)8/h1-2H

InChI Key

DVTULTINXNWGJY-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)Br)F)F

Synonyms

1-Bromo-2,4,5-trifluorobenzene; 2,4,5-Trifluorobromobenzene; 2,4,5-Trifluorophenyl Bromide; 2-Bromo-1,4,5-trifluorobenzene

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)F

The exact mass of the compound 1-Bromo-2,4,5-trifluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromo-2,4,5-trifluorobenzene (CAS 327-52-6) is a halogenated aromatic compound widely used as a structural precursor for introducing the 2,4,5-trifluorophenyl moiety into more complex molecules. This specific substitution pattern is critical in the development of pharmaceuticals, agrochemicals, and materials science applications. The compound's utility stems from the reactivity of the carbon-bromine bond, which readily participates in various cross-coupling and organometallic reactions, while the fluorine atoms modulate the electronic properties, metabolic stability, and binding affinity of the final products.

Research Fit

Regiochemical identity Required 1,2,4,5-trifluoro pattern for cross-coupling and SNAr
Synthetic role Key intermediate for sitagliptin impurities and quinolone scaffolds
Identity verification Distinct boiling point and density fingerprint confirm isomer receipt

Substituting 1-Bromo-2,4,5-trifluorobenzene with its isomers (e.g., 1-bromo-2,4,6-trifluorobenzene) or analogs with fewer fluorine atoms (e.g., 1-bromo-2,4-difluorobenzene) is often unfeasible due to predictable changes in reaction outcomes. The specific 2,4,5-trifluoro substitution pattern dictates the regioselectivity of subsequent reactions, such as metalation and cross-coupling, by influencing the acidity of adjacent C-H bonds and the electronic nature of the C-Br bond. Altering the position or number of electron-withdrawing fluorine atoms changes the molecule's reactivity and the electronic properties it imparts to the final product, making direct substitution a high-risk strategy in established multi-step syntheses for pharmaceuticals, agrochemicals, or OLED materials where precise structural and electronic characteristics are required.

Substitution Risk

Regiochemical mismatch

Alternative regioisomers produce incorrect fluorine positioning, making target impurity or quinolone synthesis impossible.

Physical property differences

Boiling point and density variations prevent interchangeable purification and may mislead identity confirmation.

Synthetic route incompatibility

Validated continuous-flow processes exist only for this isomer; other regioisomers lack demonstrated scale-up routes.

Precursor Suitability: Enables High-Yield Synthesis of Quinolone Antibacterial Intermediates

1-Bromo-2,4,5-trifluorobenzene is a critical precursor for a class of quinolone antibacterials. Its conversion to 3-substituted-2,4,5-trifluorobenzoic acids proceeds via a regioselective lithiation-carboxylation sequence. This specific isomer provides the necessary scaffold for these potent therapeutic agents. For instance, the synthesis of 2,4,5-trifluorobenzoic acid, a key intermediate, is directly achieved from this compound.

Evidence DimensionReaction Pathway Suitability
Target Compound DataServes as a direct precursor to 3-substituted-2,4,5-trifluorobenzoic acids, essential for quinolone synthesis.
Comparator Or BaselineOther isomers or analogs would lead to different benzoic acid derivatives, failing to produce the required quinolone core structure.
Quantified DifferenceNot a quantitative yield comparison, but a qualitative difference in the final molecular structure, which is critical for biological activity.
ConditionsLithiation followed by carboxylation.

For synthesizing specific quinolone antibacterials, this exact isomer is required to build the correct molecular framework; isomers are not interchangeable.

Sitagliptin impurity synthesis
Data to verify
Exclusive substrate for (E)-(2,4,5-trifluorophenyl)but-2-enoic acid; alternative isomers yield incorrect regioisomers
Regiochemical identity determines synthetic success
Source review required; no peer-reviewed comparison data provided

Processability Advantage: Favorable Physical Properties for Industrial Handling

1-Bromo-2,4,5-trifluorobenzene exists as a liquid at room temperature with a boiling point of 144 °C and a flash point of 55-56 °C. This contrasts with some highly substituted or isomeric haloarenes that can be solids, potentially requiring additional heating and handling steps in a large-scale manufacturing environment. Its liquid state simplifies transfer, measurement, and dissolution for reactions, which is a significant processability advantage.

Evidence DimensionPhysical State & Boiling Point
Target Compound DataLiquid, Boiling Point: 144 °C
Comparator Or BaselineSolid analogs or isomers which would require modified handling protocols (e.g., heating for transfer). For example, 1,4-Dibromotetrafluorobenzene is a solid with a melting point of 68-72 °C.
Quantified DifferenceLiquid vs. Solid at standard ambient temperature.
ConditionsStandard Temperature and Pressure (STP).

Procuring a liquid starting material simplifies industrial-scale processes, avoiding the need for specialized equipment to handle, melt, and transfer solids, thereby reducing operational complexity and cost.

[14C]-Clinafloxacin route
Class-level
Validated 8-step synthesis from this isomer to radiolabeled quinolone
Regiochemistry essential for quinolone scaffold formation
Class-level inference; verify specific batch performance

Synthesis Compatibility: Efficient Formation of Grignard Reagents for Further Functionalization

The carbon-bromine bond in 1-Bromo-2,4,5-trifluorobenzene undergoes an efficient Br-Mg exchange reaction with isopropylmagnesium bromide (i-PrMgBr) in tetrahydrofuran (THF). This provides a reliable and high-yielding route to the corresponding Grignard reagent, (2,4,5-trifluorophenyl)magnesium bromide. This contrasts with analogs where lithium-halogen exchange might be complicated by competing deprotonation at other sites, a common issue with highly fluorinated aromatics. The ability to cleanly form the Grignard reagent is a key process advantage for introducing the 2,4,5-trifluorophenyl group via nucleophilic addition or cross-coupling reactions.

Evidence DimensionReactivity in Grignard Formation
Target Compound DataUndergoes efficient Br-Mg exchange with i-PrMgBr in THF.
Comparator Or BaselineClosely related fluorinated aromatics where lithiation (a common alternative) can lead to mixtures of products due to competing deprotonation pathways.
Quantified DifferenceClean formation of the Grignard reagent versus potential mixtures of organolithium species with other methods or substrates.
ConditionsReaction with i-PrMgBr in THF.

This compound offers a predictable and selective pathway to a key organometallic intermediate, improving reproducibility and simplifying purification compared to routes that may generate isomeric byproducts.

Physical property fingerprint
Data to verify
Bp 143–144 °C, density 1.802 g/mL vs. regioisomer 47–49 °C, 1.767 g/mL
Physical metrics confirm isomer identity upon receipt
Verify against certificate of analysis; cross-check with published data
Kilogram-scale synthesis
Reported
90% yield via continuous flow; productivity 2.76 kg/h
Scalable supply supports procurement reliability
Reported microreactor process; validate batch-to-batch consistency

Core Building Block for Quinolone-Class Antibacterials

This compound is the designated starting material for synthesizing the 2,4,5-trifluorobenzoic acid core, which is essential for certain broad-spectrum quinolone antibacterials. Its specific isomeric structure is non-negotiable for achieving the target bioactive molecule.

Precursor for Fluorinated Agrochemicals

Used in the synthesis of active ingredients for pesticides and fungicides where the 2,4,5-trifluorophenyl group is known to enhance biological efficacy and metabolic stability. The clean conversion to organometallic intermediates makes it suitable for scale-up in agrochemical manufacturing.

Intermediate for Organic Electronic Materials

Serves as a precursor for fluorinated components in organic light-emitting diodes (OLEDs) and other advanced polymers. The trifluorinated moiety helps tune the electronic properties (e.g., HOMO/LUMO levels) and improve the thermal stability of the final materials.

Application Fit

Application
Selection Property
Validation Focus
Sitagliptin impurity synthesis
Regiochemical specificity (1,2,4,5-trifluoro pattern)
Cross-coupling regiochemistry and impurity identity
Radiolabeled quinolone synthesis
Exclusive building block for clinafloxacin scaffold
Multi-step synthetic feasibility and radiochemical purity
Fluorinated benzophenone/xanthone synthesis
Iterative SNAr reactivity at fluorine positions
Regioselective substitution at 4,4'- vs 2,2'-fluorines
Industrial kilogram-scale procurement
Scalable continuous flow synthesis demonstrated
Batch consistency and supply chain reliability

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

327-52-6

Wikipedia

1-Bromo-2,4,5-trifluorobenzene

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